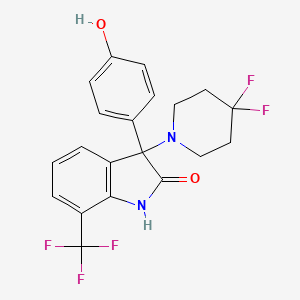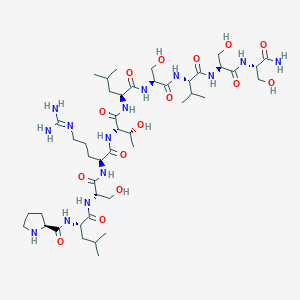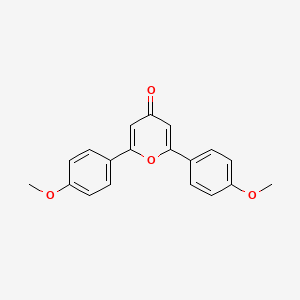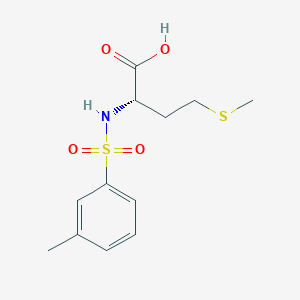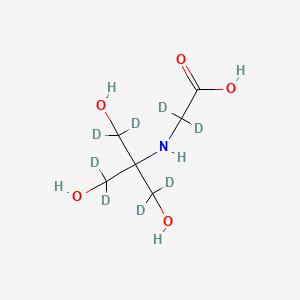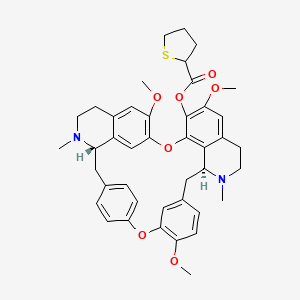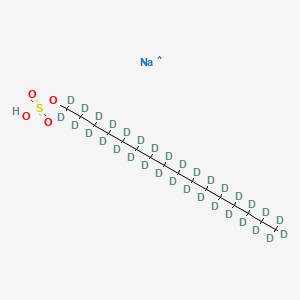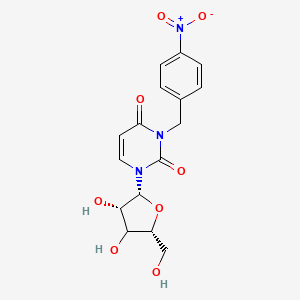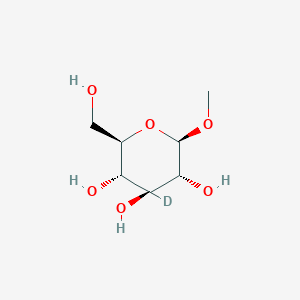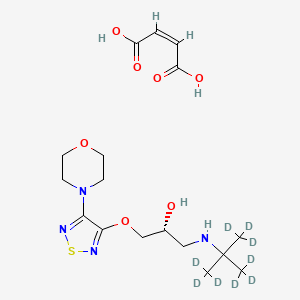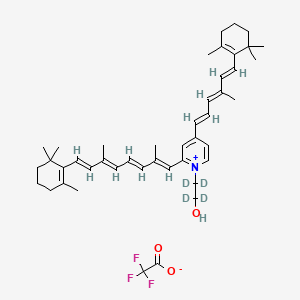
A 2E-D4 Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium bisretinoid A2E-d4 (TFA) is a deuterium-labeled derivative of Pyridinium bisretinoid A2E. This compound is known for its role as an initiator of blue-light-induced apoptosis in retinal pigment epithelial cells. It is often used in scientific research to study retinal degenerative diseases and the mechanisms of cell damage and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridinium bisretinoid A2E-d4 (TFA) is synthesized using all-trans-retinal and ethanolamine as starting materials. The synthesis involves the condensation of two molecules of all-trans-retinal with one molecule of ethanolamine, followed by deuterium labeling . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and heating to facilitate the reaction .
Industrial Production Methods
The use of deuterium-labeled compounds in industrial applications is primarily for research and development purposes, particularly in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
Pyridinium bisretinoid A2E-d4 (TFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction leads to the formation of reactive oxygen species, which play a role in inducing apoptosis.
Photoactivation: Under blue light, the compound mediates autophagy and the production of reactive oxygen species.
Substitution: The deuterium atoms in the compound can be replaced with hydrogen atoms under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and light sources for photoactivation.
Photoactivation: Blue light is used to activate the compound and induce its effects.
Major Products Formed
Scientific Research Applications
Pyridinium bisretinoid A2E-d4 (TFA) has several scientific research applications:
Retinal Degenerative Diseases: It is used to study the mechanisms of retinal pigment epithelial cell damage and apoptosis induced by blue light.
Autophagy Research: The compound’s role in mediating autophagy makes it valuable for studying cellular degradation processes.
Mechanism of Action
Pyridinium bisretinoid A2E-d4 (TFA) exerts its effects through the following mechanisms:
Photoactivation: Under blue light, the compound generates reactive oxygen species, which induce apoptosis in retinal pigment epithelial cells.
Autophagy Mediation: The compound mediates autophagy, a cellular degradation process that helps in the removal of damaged cellular components.
Reactive Oxygen Species Production: The degradation of the compound leads to the production of reactive oxygen species, which activate apoptosis and cell damage pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridinium bisretinoid A2E: The non-deuterium-labeled version of the compound, which also induces apoptosis under blue light.
A2E-Br: A bromo-derivative of Pyridinium bisretinoid A2E, used for mass spectrometry studies.
All-trans-retinal dimer: Another bisretinoid compound involved in retinal pigment epithelial cell damage.
Uniqueness
Pyridinium bisretinoid A2E-d4 (TFA) is unique due to its deuterium labeling, which makes it particularly useful for pharmacokinetic studies and as a tracer in drug development . The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in biochemical studies .
Properties
Molecular Formula |
C44H58F3NO3 |
|---|---|
Molecular Weight |
710.0 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C42H58NO.C2HF3O2/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9;3-2(4,5)1(6)7/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3;(H,6,7)/q+1;/p-1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+;/i28D2,29D2; |
InChI Key |
ZFPRGIJSRMWZMS-CFOVJWFZSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)[N+]1=C(C=C(C=C1)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


